Trh-gly
Overview
Description
Trh-gly, also known as thyrotropin-releasing hormone-glycine, is a precursor of thyrotropin-releasing hormone (TRH). Thyrotropin-releasing hormone is a tripeptide hormone that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. This compound is involved in the synthesis and release of thyrotropin and prolactin, making it an important compound in endocrine research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trh-gly can be synthesized through a series of peptide synthesis steps. The process typically involves the coupling of protected amino acids in a specific sequence. The synthesis begins with the protection of the amino groups of the amino acids to prevent unwanted reactions. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reaction, the protecting groups are removed to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used for the industrial production of peptides. In SPPS, the peptide is synthesized on a solid support, which allows for easy purification and handling. The process involves repeated cycles of amino acid coupling, washing, and deprotection until the desired peptide is obtained .
Chemical Reactions Analysis
Types of Reactions
Trh-gly undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to the modification of the peptide structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as alkylating agents or acylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups .
Scientific Research Applications
Trh-gly has several scientific research applications, including:
Endocrine Research: This compound is used to study the regulation of the hypothalamic-pituitary-thyroid axis and the release of thyrotropin and prolactin.
Pharmacology: This compound is used in the development of drugs targeting the thyrotropin-releasing hormone receptor and related pathways.
Biotechnology: This compound is used in the production of recombinant peptides and proteins for therapeutic and diagnostic purposes.
Mechanism of Action
Trh-gly exerts its effects by being converted to thyrotropin-releasing hormone through enzymatic cleavage. Thyrotropin-releasing hormone then binds to its receptor, thyrotropin-releasing hormone receptor, on the surface of target cells. This binding activates intracellular signaling pathways, leading to the release of thyrotropin and prolactin. The primary molecular targets of this compound are the thyrotropin-releasing hormone receptor and the enzymes involved in its conversion to thyrotropin-releasing hormone .
Comparison with Similar Compounds
Trh-gly is similar to other peptide precursors of thyrotropin-releasing hormone, such as pyroglutamyl-histidyl-proline-glycine (pGlu-His-Pro-Gly). this compound is unique in its ability to directly release thyrotropin and prolactin without being fully converted to thyrotropin-releasing hormone . Other similar compounds include:
Pyroglutamyl-histidyl-proline-glycine (pGlu-His-Pro-Gly): A direct precursor of thyrotropin-releasing hormone.
Thyrotropin-releasing hormone (TRH): The active hormone that regulates the hypothalamic-pituitary-thyroid axis.
Biological Activity
Thyrotropin-releasing hormone (TRH) and its glycine-conjugated form, TRH-Gly (this compound), are significant in neuroendocrine regulation, particularly in the hypothalamic-pituitary-thyroid axis. This article explores the biological activity of this compound, focusing on its physiological roles, mechanisms of action, and implications in various health conditions.
Overview of this compound
This compound is a derivative of TRH, consisting of the amino acid sequence derived from the TRH prohormone. It has been implicated in modulating TRH's biological effects and may play a role in various physiological processes, including thyroid function and stress responses.
- Hormonal Regulation : this compound is involved in the regulation of thyrotropin (TSH) secretion from the anterior pituitary gland. Studies indicate that while TRH stimulates TSH release, this compound may modulate this effect, particularly under conditions of hypothyroidism where the TRH/TRH-Gly ratio increases .
- Neurotransmission : Research suggests that this compound can influence neurotransmitter systems, potentially affecting mood and stress responses. For instance, it has been shown to antagonize pentobarbital-induced sedation in animal models, indicating a role in modulating central nervous system activity .
- Cellular Responses : this compound has been linked to cellular adaptation mechanisms during endoplasmic reticulum (ER) stress. Specifically, fragments such as 5′-tRH-Gly generated from tRNA Gly(GCC) have been associated with cancer cell proliferation under stress conditions, highlighting a potential role in oncogenesis .
Thyroid Function and TRH/TRH-Gly Ratio
A significant study examined the effects of TRH and its glycine-conjugated form on TSH secretion under varying thyroid states. The findings revealed that:
- In hypothyroid conditions, there is an increased ratio of TRH to this compound.
- This altered ratio suggests enhanced prohormone processing and potential feedback mechanisms affecting TSH release .
Neuropharmacological Effects
In a controlled experiment with mice:
- Administration of TRH and this compound was assessed for their effects on sleep induction via pentobarbital.
- Results indicated that this compound significantly reduced sleep duration compared to controls, suggesting its role as a neuroactive peptide that can counteract sedative effects .
Data Table: Summary of Biological Activities
Biological Activity | Effect | Reference |
---|---|---|
TSH Secretion Regulation | Modulates secretion levels | |
Neurotransmitter Modulation | Antagonizes sedation | |
Cellular Adaptation | Promotes proliferation |
Implications for Health Conditions
- Hypothyroidism : The modulation of TSH by this compound indicates its potential therapeutic role in managing hypothyroid states by influencing hormone levels.
- Stress Response : Given its impact on neurotransmission, this compound could be explored as a target for anxiety or depression treatments due to its ability to counteract sedative effects.
- Cancer Biology : The association between ER stress and this compound production suggests that it may play a dual role in both normal physiology and pathological conditions like cancer.
Properties
IUPAC Name |
2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O6/c25-14-4-3-11(22-14)16(28)23-12(6-10-7-19-9-21-10)18(30)24-5-1-2-13(24)17(29)20-8-15(26)27/h7,9,11-13H,1-6,8H2,(H,19,21)(H,20,29)(H,22,25)(H,23,28)(H,26,27)/t11-,12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVCLHYFVGHUCM-AVGNSLFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201005815 | |
Record name | N-[Hydroxy(1-{N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]histidyl}pyrrolidin-2-yl)methylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201005815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85344-77-0 | |
Record name | Thyrotropin-releasing hormone, gly | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085344770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Hydroxy(1-{N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]histidyl}pyrrolidin-2-yl)methylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201005815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.